molecular formula C18H10F9N3O2 B13056539 4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide

4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide

Cat. No.: B13056539
M. Wt: 471.3 g/mol
InChI Key: SCQSORQZTLOSOR-DKBDZDHVSA-N
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Description

(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a complex organic compound characterized by multiple trifluoromethyl groups and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide typically involves the condensation of 4,4,4-trifluoro-3-oxo-2-butanone with 4-(trifluoromethyl)phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.

Industry

In the industrial sector, (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their thermal and chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide involves its interaction with molecular targets through its hydrazone and trifluoromethyl groups. These functional groups can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
  • (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}pentanamide
  • (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}hexanamide

Uniqueness

The uniqueness of (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide lies in its specific combination of trifluoromethyl groups and hydrazone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H10F9N3O2

Molecular Weight

471.3 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enamide

InChI

InChI=1S/C18H10F9N3O2/c19-16(20,21)9-1-5-11(6-2-9)28-15(32)13(14(31)18(25,26)27)30-29-12-7-3-10(4-8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13+,30-29?

InChI Key

SCQSORQZTLOSOR-DKBDZDHVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/C(F)(F)F)\O)/N=NC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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